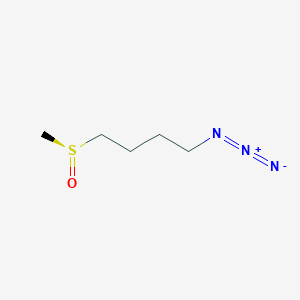

(S)-1-Azido-4-(methylsulfinyl)-butane

描述

(S)-1-Azido-4-(methylsulfinyl)-butane is a synthetic organosulfur compound characterized by a four-carbon chain with a methylsulfinyl (-S(O)CH₃) group at the fourth carbon and an azido (-N₃) group at the first carbon. This compound shares structural similarities with naturally occurring isothiocyanates like sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane), which is derived from glucosinolates in cruciferous vegetables such as broccoli . While the azido group is often utilized in click chemistry for bioconjugation, the methylsulfinyl moiety may influence solubility and metabolic pathways .

属性

分子式 |

C5H11N3OS |

|---|---|

分子量 |

161.23 g/mol |

IUPAC 名称 |

1-azido-4-[(S)-methylsulfinyl]butane |

InChI |

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m0/s1 |

InChI 键 |

SCBWZMZIFFMINE-JTQLQIEISA-N |

手性 SMILES |

C[S@](=O)CCCCN=[N+]=[N-] |

规范 SMILES |

CS(=O)CCCCN=[N+]=[N-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Azido-4-(methylsulfinyl)butane typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of a halogenated precursor with sodium azide (NaN₃) under appropriate conditions. For example, 1-chloro-4-(methylsulfinyl)butane can be reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield (S)-1-Azido-4-(methylsulfinyl)butane.

Industrial Production Methods

Industrial production of (S)-1-Azido-4-(methylsulfinyl)butane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

(S)-1-Azido-4-(methylsulfinyl)butane undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).

Common Reagents and Conditions

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF.

Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.

Major Products Formed

Reduction: Formation of (S)-1-amino-4-(methylsulfinyl)butane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of (S)-1-azido-4-(methylsulfonyl)butane.

科学研究应用

Applications

(R)-1-Azido-4-(methylsulfinyl)-butane has applications in various scientific fields.

- Organic Synthesis It is used as an intermediate in synthesizing more complex molecules.

- Medicinal Chemistry The compound is used for its reactivity and potential to form derivatives. Azido groups often exhibit unique properties that can be used in drug design and development.

Reactivity

(R)-1-Azido-4-(methylsulfinyl)-butane can participate in several chemical reactions, acting as a nucleophile or electrophile, depending on the reaction conditions. The reactivity of the azido group is central to its mechanism of action in biological systems or synthetic pathways.

Related Compounds and Research

- Sulforaphane Sulforaphane, which contains a sulfinyl group, is known for its anticancer properties. Enantiopure sulforaphane analogs have been studied for their ability to activate phase II detoxifying enzymes .

- 4-(Methylsulfinyl)-1-butylamine: This compound, which features a sulfinyl group with an amine, exhibits different biological activities.

- 1-Azidobutane: This features an azido group without a sulfinyl group and has a simpler reactivity profile compared to (R)-1-Azido-4-(methylsulfinyl)-butane.

- Sulforaphane Homologues: Both enantiomers of sulforaphane and six homologues were obtained and studied for their ability to activate Nrf2 .

Considerations for Enantiomers

The stereochemistry at the chiral center contributes to its enantiomeric properties. The selective reduction of methylsulfinyl-containing compounds by methionine sulfoxide reductase A (MsrA) has been observed . MsrA reduces methylsulfinyl groups to methyl sulfides . Only the S-sulfoxide forms of methylsulfinyl-compounds are stereospecifically reduced by MsrA, while other Msrs (i.e., MsrB and yfRMsr) cannot reduce any enantiomeric forms of the drugs .

Further Research

作用机制

The mechanism of action of (S)-1-Azido-4-(methylsulfinyl)butane involves its reactivity due to the presence of the azido group. This group can undergo click chemistry reactions, forming stable triazole rings when reacted with alkynes. The methylsulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules.

相似化合物的比较

Structural Analogues and Functional Group Analysis

The following table highlights key structural differences between (S)-1-Azido-4-(methylsulfinyl)-butane and related compounds:

Key Observations :

- Functional Groups: The azido group in this compound distinguishes it from isothiocyanates (e.g., sulforaphane) and nitriles.

- Chain Length : The four-carbon chain is conserved in sulforaphane and 4-(methylsulfinyl)butanenitrile, suggesting similar spatial properties but divergent bioactivity due to functional group differences.

Bioavailability and Metabolism

Sulforaphane and other isothiocyanates are hydrolyzed from glucosinolates by myrosinase (in plants or gut microbiota) and metabolized into dithiocarbamates, which are excreted in urine . Its azido group may undergo reduction to amines or participate in Staudinger reactions, pathways irrelevant to isothiocyanates .

Table 2: Metabolic and Bioavailability Profiles

Key Findings :

- Sulforaphane’s bioavailability is enhanced by myrosinase activity and thorough chewing of plant material, whereas synthetic azido analogs lack such mechanisms .

生物活性

(S)-1-Azido-4-(methylsulfinyl)-butane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, while also presenting data tables and case studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-bromobutane with sodium azide in a suitable solvent, followed by the introduction of a methyl sulfoxide group. The process can yield high purity and enantiomeric specificity, which is critical for its biological evaluation.

This compound exhibits biological activity through various mechanisms, including:

- Nrf2 Pathway Activation : Similar to other sulfinyl compounds, it may activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation leads to the upregulation of phase II detoxifying enzymes.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis. This effect is likely mediated through modulation of signaling pathways involved in cell cycle regulation.

Case Studies

- Antioxidant Activity : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human cell lines. The compound showed a dose-dependent increase in glutathione levels, indicating enhanced antioxidant capacity.

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. Results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

- Inflammatory Response Modulation : Research has shown that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What synthetic routes are reported for (S)-1-Azido-4-(methylsulfinyl)-butane, and how can reaction conditions be optimized for higher enantiomeric excess?

- Methodological Answer : The synthesis typically involves multistep reactions starting from chiral precursors. For example, a reported pathway includes:

Synthesis of 4-azidobutane-1-sulfinyl chloride via sulfination of 4-azidobutyl thioacetate using enantiomerically pure reagents to control stereochemistry.

Chiral resolution using (S)-configured intermediates, such as (S)-1,2:5,6-di-O-isopropylidene-α-d-glucofuranosyl sulfinates, to ensure enantiomeric purity .

- Optimization Strategies :

- Use low-temperature conditions (-78°C) during sulfination to minimize racemization.

- Employ chiral HPLC for intermediate purification to achieve >98% enantiomeric excess.

Q. What spectroscopic methods are most effective for characterizing this compound, particularly in confirming stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can resolve methylsulfinyl and azide group environments. For example, the methylsulfinyl group shows distinct δ 2.6–2.8 ppm (1H) and δ 40–42 ppm (13C) signals, while azide protons appear as triplets (δ ~3.4 ppm) .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical activity with known (R)- or (S)-standards.

- X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent azide decomposition or sulfoxide reduction .

- Stability Monitoring : Conduct periodic FT-IR analysis to track azide peak integrity (ν ~2100 cm⁻¹) and HPLC to detect sulfinyl degradation products .

Advanced Research Questions

Q. What strategies mitigate risks of azide decomposition during synthesis or application of this compound?

- Methodological Answer :

- Temperature Control : Avoid exceeding 50°C during synthesis; exothermic azide reactions require cooling baths.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and reduce side reactions.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced side reactions .

Q. How can trace impurities in this compound be quantified, and what thresholds are critical for pharmacological studies?

- Methodological Answer :

- Analytical Setup : Use reversed-phase HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for resolving azide-related impurities .

- Detection : UV detection at 254 nm for sulfinyl groups and 220 nm for azides.

- Thresholds : Impurities >0.1% (e.g., unreacted sulfinyl chloride or des-azido byproducts) must be removed to avoid interference in biological assays .

Q. How can the azide group in this compound be utilized for targeted drug delivery or bioconjugation?

- Methodological Answer :

- Click Chemistry Applications : React with alkynes (e.g., BCN or DBCO derivatives) under copper-catalyzed conditions to form stable triazole conjugates.

- In Vivo Studies : Ensure azide stability in physiological pH (7.4) by pre-testing hydrolysis rates via LC-MS.

- Example : Conjugation with antibody-alkyne constructs for site-specific labeling in cancer cell targeting .

Q. What contradictory data exist regarding the biological activity of this compound compared to its (R)-enantiomer or sulforaphane analogs?

- Methodological Answer :

- Comparative Assays : Test both enantiomers in parallel using NF-κB inhibition assays (IC50 values) or Nrf2 activation studies. For example, (R)-sulforaphane shows 10-fold higher activity in Nrf2 activation than (S)-forms, but azide substitution may alter this .

- Data Reconciliation : Use isothermal titration calorimetry (ITC) to validate binding affinities and rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。